An In-depth Technical Guide to 2,6-Dibromonaphthalene
An In-depth Technical Guide to 2,6-Dibromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromonaphthalene is a disubstituted naphthalene (B1677914) derivative that serves as a crucial building block in the synthesis of advanced functional materials. Its symmetric structure and the reactivity of its bromine substituents make it a valuable precursor for a variety of organic compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications, particularly in the fields of organic electronics and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Chemical and Physical Properties
The fundamental properties of 2,6-Dibromonaphthalene are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 13720-06-4 | |
| Chemical Formula | C₁₀H₆Br₂ | |
| Molecular Weight | 285.96 g/mol | |
| Appearance | White to gray or brown powder/crystal; Light yellow solid | [1] |
| Melting Point | 158-163 °C | |
| Boiling Point | 339.1 ± 15.0 °C (Predicted) | |
| Density | 1.834 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Insoluble in water | [1] |
| InChI Key | PJZDEYKZSZWFPX-UHFFFAOYSA-N | |
| SMILES | Brc1ccc2cc(Br)ccc2c1 |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2,6-Dibromonaphthalene.
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | δ: 7.51-7.62 (4H, m), 7.94 (2H, s) | [1] |
| IR (KBr) | 1568, 1481, 1175, 1134, 1065, 885, 853, 816 cm⁻¹ | [1] |
| ¹³C NMR | Data available in spectral databases. | [3][4] |
Synthesis of 2,6-Dibromonaphthalene
There are several reported methods for the synthesis of 2,6-Dibromonaphthalene. Two detailed experimental protocols are provided below.
Synthesis from 6-Bromo-2-naphthol (B32079)
This method involves the conversion of the hydroxyl group of 6-bromo-2-naphthol to a bromide.
Experimental Protocol:
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Reaction Setup: In a reaction vessel, dissolve triphenylphosphine (B44618) (129 g, 493 mmol) in anhydrous acetonitrile (B52724) (200 mL). Cool the solution to 0 °C using an ice bath.[1]
-
Bromination: Slowly add bromine (78.8 g, 493 mmol) dropwise to the cooled solution. After the addition is complete, stir the mixture for 30 minutes at room temperature.[1]
-
Addition of 6-Bromo-2-naphthol: Add a solution of 6-bromo-2-naphthol (100 g, 448 mmol) in anhydrous acetonitrile (200 mL) to the reaction mixture.[1]
-
Reaction: Stir the reaction mixture at 70 °C for 2 hours.[1]
-
Solvent Removal and Heating: Remove the solvent by distillation, increasing the bath temperature to 140 °C. Heat the residue to 300 °C for 1 hour.[1]
-
Work-up: Cool the mixture to 100 °C and dissolve the resulting black tar in toluene (B28343) (100 mL). After cooling to room temperature, wash the solution with 1 N NaOH and then with water. Dry the organic layer over MgSO₄.[1]
-
Purification: Remove the toluene under reduced pressure. Dissolve the residue in methanol (B129727) (50 mL). Filter the resulting precipitate and wash it with methanol (200 mL) followed by diisopropyl ether to yield 2,6-Dibromonaphthalene as a grey powder.[1]
-
Recrystallization: For analytical purity, the product can be recrystallized from ethyl acetate (B1210297) to obtain light brown plates.[1]
Caption: Workflow for the synthesis of 2,6-Dibromonaphthalene from 6-Bromo-2-naphthol.
Regioselective Synthesis via Proto-debromination
This method provides a regioselective route to 2,6-Dibromonaphthalene from a tetrabrominated naphthalene precursor.
Experimental Protocol:
-
Preparation of Tetrabromonaphthalene Mixture: Synthesize a mixture of 1,2,4,6-tetrabromonaphthalene and 1,3,5,7-tetrabromonaphthalene by reacting naphthalene with four mole equivalents of bromine over KSF clay.
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the crude tetrabromonaphthalene mixture (1.776 g, 4.0 mmol) in dry tetrahydrofuran (B95107) (THF, 30 mL). Cool the solution to -78 °C.
-
Proto-debromination: Add n-butyllithium (two mole equivalents) dropwise to the cold, stirred solution. Maintain the temperature at -78 °C for a short reaction time.
-
Quenching: After the reaction is complete, warm the mixture to room temperature and quench the reaction.
-
Purification: The crude product is then purified by crystallization to yield 2,6-dibromonaphthalene with high regioselectivity (82% yield after crystallization).
Caption: Workflow for the regioselective synthesis of 2,6-Dibromonaphthalene.
Applications
2,6-Dibromonaphthalene is a versatile intermediate with significant applications in materials science and organic synthesis.
-
Organic Electronics: It is a key building block for the synthesis of small semiconducting molecules and polymers used in:
-
Organic Field-Effect Transistors (OFETs)
-
Organic Photovoltaics (OPVs)
-
Organic Light-Emitting Diodes (OLEDs)[1]
-
-
Pharmaceuticals and Agrochemicals: It serves as an important raw material and intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]
-
Chemical Synthesis: The bromine atoms can be readily substituted through various coupling reactions, such as Suzuki and Stille couplings, allowing for the construction of more complex molecular architectures. For instance, it reacts with hexylmagnesium bromide to form 2,6-dihexylnaphthalene.[1]
Biological Activity and Toxicology
Signaling Pathways
To date, there are no specific biological signaling pathways reported in the scientific literature that directly involve 2,6-Dibromonaphthalene. Its primary role in the life sciences is as a synthetic intermediate for the preparation of biologically active molecules.
Toxicology
Toxicological data for 2,6-Dibromonaphthalene is limited. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
| H411 | Toxic to aquatic life with long-lasting effects |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Take necessary precautions to prevent environmental release.
The metabolism of naphthalene and other brominated aromatic compounds has been studied, suggesting that oxidative metabolism is a likely pathway.[2][5][6] However, specific metabolic pathways for 2,6-Dibromonaphthalene have not been elucidated. The toxicity of naphthalene itself is linked to its oxidative metabolites, such as quinones.[2][5][6]
Conclusion
2,6-Dibromonaphthalene is a valuable and versatile chemical intermediate with a well-defined set of properties and established synthetic routes. Its primary utility lies in the construction of complex organic molecules for advanced materials and bioactive compounds. While its direct biological activity is not a current area of research, its role as a precursor in drug development and other life science applications remains significant. Standard laboratory safety precautions should be observed when handling this compound.
References
- 1. 2,6-DIBROMONAPHTHALENE | 13720-06-4 [chemicalbook.com]
- 2. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,6-Dibromonaphthalene | C10H6Br2 | CID 640591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gov.uk [gov.uk]



